molecular formula C13H20N2O3S B248451 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine

1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine

Cat. No. B248451
M. Wt: 284.38 g/mol
InChI Key: WQYLZDSTKLUILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine (MBMP) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MBMP is a piperazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine is thought to involve its binding to the hydrophobic pocket of MDM2, which prevents the interaction between MDM2 and p53. This leads to the stabilization of p53, which can then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to induce apoptosis in cancer cells through the stabilization of p53. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine in scientific research is its potency as an inhibitor of the MDM2-p53 interaction. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of analogs that have improved potency and selectivity for the MDM2-p53 interaction. Another area of interest is the investigation of the potential use of 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine involves several steps, including the reaction of 2-methoxybenzyl chloride with piperazine in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting product is then purified through crystallization to obtain 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine as a white solid.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine has been studied for its potential use as a tool compound in scientific research. It has been shown to be a potent inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of the cell cycle and apoptosis. 1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine has also been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

1-(2-Methoxybenzyl)-4-(methylsulfonyl)piperazine

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C13H20N2O3S/c1-18-13-6-4-3-5-12(13)11-14-7-9-15(10-8-14)19(2,16)17/h3-6H,7-11H2,1-2H3

InChI Key

WQYLZDSTKLUILU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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